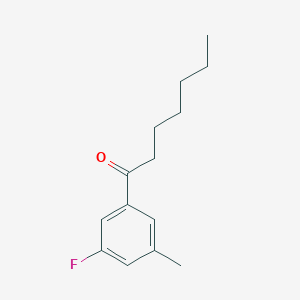

1-(3-Fluoro-5-methylphenyl)heptan-1-one

Description

Contextualization within Ketone Chemistry and Fluorinated Aromatic Compounds

1-(3-Fluoro-5-methylphenyl)heptan-1-one is a member of the aryl ketone family, characterized by a carbonyl group bonded to a phenyl ring. The presence of a heptanoyl group introduces a seven-carbon aliphatic chain, influencing the molecule's lipophilicity. What makes this compound particularly noteworthy is the substitution pattern on the aromatic ring: a fluorine atom and a methyl group at the meta positions relative to each other.

Fluorinated aromatic compounds are of significant interest in various scientific fields, including pharmaceuticals and materials science. nih.govsapub.org The incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can impact the electronic environment of the aromatic ring and the reactivity of adjacent functional groups. mdpi.com Furthermore, the strategic placement of fluorine atoms can enhance metabolic stability and binding affinity in biologically active molecules. youtube.com

Rationale for Investigating the Chemical Compound's Synthetic Routes and Reactivity

The study of the synthetic routes to this compound is crucial for its accessibility for further research and potential applications. Efficient and selective synthetic methods are paramount in organic chemistry. A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com Investigating the application of this reaction to the substituted 1-fluoro-3-methylbenzene is essential for optimizing the production of the target compound.

Understanding the reactivity of this compound is key to unlocking its potential. This involves studying the reactions at the carbonyl group, such as reductions and nucleophilic additions, as well as the reactivity of the aromatic ring towards electrophilic substitution. The interplay of the directing effects of the fluorine and methyl substituents will govern the regioselectivity of such reactions.

Overview of Current Research Gaps and Potential Contributions Pertaining to this compound

Future research could focus on the following areas:

Optimization of Synthetic Protocols: A systematic study to determine the most efficient Lewis acid catalyst and reaction conditions for the synthesis of this ketone would be a valuable contribution.

Exploration of Reactivity: Detailed investigation into the reduction of the carbonyl group to form the corresponding alcohol, 1-(3-fluoro-5-methylphenyl)heptan-1-ol, and subsequent reactions of this alcohol would expand the chemical space accessible from this starting material. youtube.com

Aromatic Ring Functionalization: A thorough study of electrophilic substitution reactions on the aromatic ring would provide valuable insights into the directing effects of the existing substituents and allow for the synthesis of a diverse range of derivatives.

Biological Screening: Given the prevalence of fluorinated aromatic ketones in medicinal chemistry, screening this compound and its derivatives for biological activity could lead to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-8-11(2)9-13(15)10-12/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYKPLHFYBDVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoro 5 Methylphenyl Heptan 1 One

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 1-(3-Fluoro-5-methylphenyl)heptan-1-one provides a logical framework for devising its synthesis. The primary disconnection strategies focus on the formation of the carbon-carbon bond between the aromatic ring and the acyl group, as well as the construction of the ketone functionality itself.

The most direct disconnection breaks the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: a (3-fluoro-5-methylphenyl) cation equivalent and a heptanoyl cation equivalent, or their corresponding reactive species. This disconnection points towards a Friedel-Crafts acylation approach.

A second disconnection can be made at the C-C bond alpha to the carbonyl group, which is less common for direct synthesis but can be a part of multi-step strategies. A more practical alternative disconnection involves the carbon-oxygen double bond of the ketone, suggesting its formation from a secondary alcohol through oxidation. This approach identifies 1-(3-fluoro-5-methylphenyl)heptan-1-ol as a key precursor nih.gov.

Classical and Modern Approaches to Constructing the Ketone Moiety

The synthesis of this compound can be achieved through several established and contemporary methods for ketone formation.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classical and direct method for the synthesis of aryl ketones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction would involve the acylation of 1-fluoro-3-methylbenzene with a heptanoylating agent. sigmaaldrich.com

The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. sigmaaldrich.comnih.gov The starting materials would be 1-fluoro-3-methylbenzene and either heptanoyl chloride or heptanoic anhydride (B1165640). The fluorine and methyl groups on the aromatic ring will direct the incoming acyl group primarily to the position between them (position 5 relative to the fluorine), making this a regioselective approach.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Fluoro-3-methylbenzene | Heptanoyl chloride | AlCl₃ | This compound |

| 1-Fluoro-3-methylbenzene | Heptanoic anhydride | AlCl₃ | This compound |

Modern variations of the Friedel-Crafts acylation may utilize milder catalysts or solvent-free conditions to improve the environmental footprint and efficiency of the reaction. organic-chemistry.org

Organometallic Coupling Reactions (e.g., Grignard, Organolithium Reagents with Esters/Nitriles)

Organometallic coupling reactions offer a versatile alternative to Friedel-Crafts acylation for the synthesis of aryl ketones. organic-chemistry.org One common approach involves the reaction of an organometallic reagent derived from 1-bromo-3-fluoro-5-methylbenzene with a suitable heptanoyl electrophile.

For instance, the Grignard reagent, (3-fluoro-5-methylphenyl)magnesium bromide, can be prepared from 1-bromo-3-fluoro-5-methylbenzene and magnesium metal. This Grignard reagent can then be reacted with heptanoyl chloride or a heptanoate (B1214049) ester to yield the desired ketone. To avoid the common problem of over-addition to form a tertiary alcohol, a Weinreb amide of heptanoic acid, N-methoxy-N-methylheptanamide, can be used.

Alternatively, an organolithium reagent, (3-fluoro-5-methylphenyl)lithium, can be generated and reacted with heptanenitrile (B1581596) followed by an acidic workup to produce the target ketone.

| Organometallic Reagent | Electrophile | Product |

| (3-Fluoro-5-methylphenyl)magnesium bromide | Heptanoyl chloride | This compound |

| (3-Fluoro-5-methylphenyl)magnesium bromide | N-Methoxy-N-methylheptanamide | This compound |

| (3-Fluoro-5-methylphenyl)lithium | Heptanenitrile | This compound |

Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol is a reliable method for the preparation of a ketone. In this case, 1-(3-fluoro-5-methylphenyl)heptan-1-ol serves as the direct precursor to this compound. nih.gov

The precursor alcohol can be synthesized via the Grignard reaction between (3-fluoro-5-methylphenyl)magnesium bromide and heptanal. Subsequent oxidation of the resulting secondary alcohol yields the target ketone. A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions, to effect this transformation without over-oxidation to a carboxylic acid. ambeed.com

| Starting Material | Oxidizing Agent | Product |

| 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | Pyridinium chlorochromate (PCC) | This compound |

| 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | Pyridinium dichromate (PDC) | This compound |

| 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | This compound |

Other Emerging Synthetic Pathways for the Chemical Compound

Recent advances in organic synthesis have introduced novel methods for the construction of aryl ketones. nih.gov Some of these emerging pathways could potentially be adapted for the synthesis of this compound. For example, transition metal-catalyzed cross-coupling reactions that form the acyl-aryl bond are of significant interest. organic-chemistry.org

One such approach could involve a palladium-catalyzed coupling of a (3-fluoro-5-methylphenyl)boronic acid with heptanoyl chloride. organic-chemistry.org These methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical methods. organic-chemistry.org Additionally, novel one-pot transformations of aromatic ketones into other functional groups are being developed, which could expand the synthetic utility of the target compound. sciencedaily.comwaseda.jp

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound requires a systematic evaluation of catalysts, ligands, solvents, and other reaction parameters to maximize yield and selectivity while minimizing side reactions. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring presents a unique challenge in controlling the regioselectivity of the acylation.

The choice of catalyst is paramount in Friedel-Crafts acylation. Traditional methods employ stoichiometric amounts of strong Lewis acids, but contemporary research focuses on developing more efficient and reusable catalytic systems. researchgate.net

Catalyst Screening: For the acylation of a moderately deactivated ring system like 1-fluoro-3-methylbenzene, a range of catalysts can be considered. Conventional Lewis acids such as aluminum chloride (AlCl₃) are effective but suffer from drawbacks including high catalyst loading and the generation of hazardous waste. researchgate.net Modern alternatives include a variety of solid acid catalysts and metal triflates, which offer advantages in terms of handling, recovery, and reusability. researchgate.netresearchgate.net For instance, rare earth metal triflates, like lanthanide trifluoromethanesulfonates [Ln(OTf)₃], have proven to be efficient, recyclable catalysts for the acylation of both activated and deactivated benzenes. researchgate.net Bismuth triflate (Bi(OTf)₃) is another effective catalyst for acylation of substrates like fluorobenzene (B45895). researchgate.net

The table below illustrates the effect of different catalysts on a model Friedel-Crafts acylation reaction, highlighting the potential for high yields and selectivity with modern catalytic systems.

Table 1: Catalyst Performance in a Model Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Acylating Agent | Temperature (°C) | Yield (%) | Selectivity (para) (%) | Reference |

| La(OTf)₃ / TfOH | Benzoyl Chloride | 140 | 87 | 99 | epa.gov |

| Bi(OTf)₃ | Acetic Anhydride | 100 | 95 | >99 | researchgate.net |

| Hf(OTf)₄ | Acetic Anhydride | 50 | 91 | >99 | researchgate.net |

| ZnO | Acetyl Chloride | Room Temp. | 90 | - | researchgate.net |

| AlCl₃ (traditional) | Acetyl Chloride | Varies | ~90 | Varies | sigmaaldrich.com |

This table is illustrative and based on model reactions for similar substrates.

Ligand Effects:acs.orgnih.govThe choice of ligand, typically a phosphine (B1218219) or a nitrogen-containing compound, can dramatically influence reaction efficiency, selectivity, and substrate scope. nih.gov For example, in palladium-catalyzed reactions, sterically bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl halides. acs.orgnih.gov In contrast, nitrogen-containing ligands have been shown to inhibit side reactions like β-hydride elimination in certain palladium(II)-catalyzed processes. iupac.org The bite angle of bidentate phosphine ligands can also have a significant effect on the regioselectivity of carbonylation reactions. rsc.org While Friedel-Crafts acylation is the most direct route to this compound, understanding ligand effects is crucial for developing novel, alternative syntheses.

The reaction environment significantly impacts the outcome of the synthesis. Adjusting the solvent, temperature, and reaction time is a standard procedure for optimizing the yield of the desired product.

Solvent Effects: The choice of solvent in Friedel-Crafts acylation can influence reaction rates and even the isomeric product distribution. stackexchange.com Traditionally, non-polar solvents such as carbon disulfide (CS₂) and dichloroethane have been used. stackexchange.com In some cases, polar solvents like nitrobenzene (B124822) can be employed, which may alter the product ratio by affecting the stability and solubility of the intermediate acyl-aromatic-catalyst complex. stackexchange.com However, many of these traditional solvents are toxic and environmentally harmful. researchgate.net Consequently, a major focus of optimization is to use greener solvents or to perform the reaction under solvent-free conditions, which has been shown to be effective for the acylation of substrates like fluorobenzene. researchgate.netepa.gov

Reaction Parameter Adjustments: Fine-tuning parameters such as temperature, reaction duration, and stoichiometry is crucial for maximizing yield.

Temperature: Friedel-Crafts reactions can be run at a wide range of temperatures, from room temperature to over 100°C, depending on the reactivity of the substrate and the strength of the catalyst. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to side product formation.

Reaction Time: Optimization of reaction time is necessary to ensure the reaction goes to completion without significant product degradation or polysubstitution. Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields. acs.orgresearchgate.net

Stoichiometry: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be carefully controlled. While traditional methods require stoichiometric or even excess amounts of the Lewis acid catalyst, modern catalytic systems aim for low catalyst loading (e.g., 1-10 mol%). sigmaaldrich.comruc.dk

The following table demonstrates the optimization of reaction parameters for a generic acylation reaction.

Table 2: Optimization of Reaction Parameters in a Model Acylation

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 10 | Dichloroethane | 80 | 120 | 75 | researchgate.net |

| 5 | None (Solvent-free) | 130 | 60 | 88 | researchgate.net |

| 5 | None (Solvent-free) | 140 | 240 | 87 | epa.gov |

| 10 (Microwave) | None (Solvent-free) | 110 | 15 | 92 | acs.orgruc.dk |

This table is a generalized representation of process optimization.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. researchgate.net This involves a shift away from hazardous reagents and solvents towards safer, more efficient, and waste-minimizing alternatives.

Key green strategies applicable to this synthesis include:

Use of Catalytic Reagents: The foremost green improvement is replacing stoichiometric Lewis acids like AlCl₃ with catalytic quantities of solid acids or recyclable metal triflates. researchgate.net Catalysts like ZnO or heteropoly acids are often less toxic, easier to handle, and can be recovered and reused, which significantly reduces waste. researchgate.netnih.gov

Safer Solvents and Solvent-Free Conditions: A core principle of green chemistry is the reduction or elimination of hazardous solvents. youtube.com For the synthesis of aromatic ketones, this can be achieved by:

Solvent-Free Reactions: Performing the acylation without any solvent is a highly effective green approach, minimizing waste and simplifying product purification. researchgate.netepa.gov

Greener Solvents: When a solvent is necessary, replacing chlorinated hydrocarbons and nitrobenzene with more benign alternatives is preferred. Ionic liquids and deep eutectic solvents have been explored as dual catalyst-solvent systems for Friedel-Crafts reactions. rsc.orgdntb.gov.ua Vegetable oils are also being investigated as renewable and biocompatible reaction media. nih.gov In some novel ketone syntheses, water has been used as a green solvent. chemistryviews.org

Atom Economy and Waste Reduction: The ideal chemical synthesis maximizes the incorporation of all materials used in the process into the final product. Using carboxylic acids or anhydrides as acylating agents is often preferable to acyl chlorides, which generate corrosive HCl gas. organic-chemistry.org Methodologies using reagents like methanesulfonic anhydride have been developed to produce minimal waste with no metallic or halogenated components. organic-chemistry.org

Energy Efficiency: Conventional heating methods can be energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a more energy-efficient alternative, providing rapid heating that can dramatically shorten reaction times and often improve product yields. researchgate.netruc.dk

The table below contrasts traditional and green approaches to the synthesis of aromatic ketones.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Ketones

| Feature | Traditional Approach | Green Chemistry Approach | Reference |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic & recyclable (e.g., ZnO, Bi(OTf)₃, solid acids) | researchgate.netresearchgate.net |

| Solvent | Hazardous (e.g., CS₂, Nitrobenzene, CH₂Cl₂CH₂Cl) | Solvent-free, or green solvents (e.g., ionic liquids, water) | epa.govstackexchange.comrsc.orgchemistryviews.org |

| Acylating Agent | Acyl Chlorides | Carboxylic Anhydrides or Carboxylic Acids | organic-chemistry.org |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | acs.orgruc.dk |

| Waste | High, often hazardous (e.g., AlCl₃ sludge) | Low, often benign, with catalyst recycling | researchgate.netorganic-chemistry.org |

Chemical Reactivity and Transformations of 1 3 Fluoro 5 Methylphenyl Heptan 1 One

Reactions at the Carbonyl Group

The ketone functional group is a primary site for chemical modification, enabling a range of transformations from simple reductions to the formation of new carbon-carbon bonds.

The carbonyl carbon in 1-(3-Fluoro-5-methylphenyl)heptan-1-one is electrophilic and thus a target for nucleophiles. libretexts.orgncert.nic.in In nucleophilic addition reactions, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org Aldehydes are generally more reactive in these additions than ketones due to both steric and electronic factors. ncert.nic.inlearncbse.in

The carbonyl group can be reduced to a secondary alcohol, 1-(3-fluoro-5-methylphenyl)heptan-1-ol. This transformation can be achieved using various reducing agents.

Common Reduction Methods for the Carbonyl Group:

| Reducing Agent | Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | A mild and selective reagent for reducing ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup | 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | A powerful reducing agent, less selective than NaBH₄. wikipedia.org |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., isopropanol), catalyst (e.g., MgO, KOH) | 1-(3-Fluoro-5-methylphenyl)heptan-1-ol | An alternative to using molecular hydrogen or metal hydrides. tandfonline.comrsc.org |

| Clemmensen Reduction | Zinc-mercury amalgam (Zn(Hg)), concentrated HCl | 1-(3-Fluoro-5-methylphenyl)heptane | Completely reduces the carbonyl to a methylene (B1212753) group under acidic conditions. youtube.com |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), strong base (e.g., KOH), high temperature | 1-(3-Fluoro-5-methylphenyl)heptane | Completely reduces the carbonyl to a methylene group under basic conditions. youtube.com |

Furthermore, enantioselective reduction methods can be employed to produce specific stereoisomers of the resulting chiral alcohol. wikipedia.org These methods often utilize chiral catalysts, such as those based on transition metals like ruthenium with chiral ligands (e.g., BINAP), or enzymatic reductions which can offer very high enantioselectivity. wikipedia.orgacs.org

The carbon atom adjacent to the carbonyl group (the α-carbon) on the heptanoyl chain is susceptible to halogenation. nih.govlibretexts.org This reaction can proceed under either acidic or basic conditions through an enol or enolate intermediate, respectively. wikipedia.orgmasterorganicchemistry.com

Under acidic catalysis (e.g., acetic acid), the reaction typically results in the substitution of a single α-hydrogen. masterorganicchemistry.compressbooks.pub The introduction of a halogen atom is deactivating, which slows down subsequent halogenation reactions. pressbooks.pub

In contrast, base-promoted halogenation tends to lead to polyhalogenation. The inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent reaction with the halogen. wikipedia.orgpressbooks.pub

Conditions for Alpha-Halogenation:

| Condition | Reagent | Expected Major Product | Mechanism |

| Acidic | Br₂ in Acetic Acid | 2-Bromo-1-(3-fluoro-5-methylphenyl)heptan-1-one | Proceeds via an enol intermediate; favors monohalogenation. masterorganicchemistry.com |

| Basic | Cl₂ in aqueous NaOH | Dichloro- and trichloro- derivatives at the α-carbon | Proceeds via an enolate intermediate; successive halogenations are faster. wikipedia.org |

The resulting α-halo ketones are valuable synthetic intermediates. The halogen atom is highly susceptible to displacement by nucleophiles via an SN2 mechanism, allowing for a wide range of subsequent functionalizations. libretexts.org

The α-hydrogens of this compound are acidic (pKa ~20) and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

One such reaction is the crossed Claisen condensation , which occurs between a ketone and an ester. fiveable.melibretexts.org Due to the higher acidity of the ketone's α-hydrogens compared to those of an ester (pKa ~25), the ketone is preferentially deprotonated to become the enolate nucleophile. libretexts.org When this compound is treated with an ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide, the ketone's enolate will attack the electrophilic carbonyl carbon of the ester. fiveable.me The subsequent elimination of the alkoxide leaving group from the ester yields a β-diketone. organic-chemistry.org

This reaction is a powerful tool for synthesizing more complex molecules, as it joins the ketone and ester fragments to create a 1,3-dicarbonyl compound, which itself is a versatile synthetic building block. fiveable.me

Reactions Involving the Aromatic Ring

The reactivity of the phenyl ring is influenced by its three substituents: the activating ortho-, para-directing methyl group (-CH₃), the deactivating but ortho-, para-directing fluoro group (-F), and the deactivating meta-directing heptanoyl group (-CO-C₆H₁₃).

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome of such a reaction on this compound is determined by the combined directing effects of the existing substituents.

-CH₃ (at C5): An activating group, directing incoming electrophiles to the ortho (C4, C6) and para (C1, substituted) positions.

-F (at C3): A deactivating group (due to induction) but an ortho-, para-director (due to resonance), directing to the ortho (C2, C4) and para (C6) positions.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by both the methyl and fluoro groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Fluoro-4-nitro-5-methylphenyl)heptan-1-one and 1-(3-Fluoro-6-nitro-5-methylphenyl)heptan-1-one | The C4 and C6 positions are strongly activated by the ortho/para directing -CH₃ and -F groups. scirp.org |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-3-fluoro-5-methylphenyl)heptan-1-one and 1-(6-Bromo-3-fluoro-5-methylphenyl)heptan-1-one | Similar to nitration, substitution occurs at the most activated positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low reactivity | The aromatic ring is strongly deactivated by the existing acyl group, making further acylation difficult. |

The position at C2 is only activated by the fluoro group and is meta to the methyl group, making it a less likely site for substitution. The strong deactivation by the heptanoyl group makes harsh reaction conditions necessary for any EAS reaction to proceed.

Nucleophilic aromatic substitution (SNAr) typically requires two key features on the aromatic ring: a good leaving group (such as a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group. However, the ring is not sufficiently activated for SNAr to occur under standard conditions. The electron-withdrawing heptanoyl group is positioned meta to the fluorine, and therefore cannot effectively stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. masterorganicchemistry.com The presence of the electron-donating methyl group further disfavors the reaction.

For nucleophilic substitution of the fluorine atom to become feasible, the aromatic ring would need to be further functionalized. The introduction of a potent electron-withdrawing group, such as a nitro group (-NO₂), at a position ortho or para to the fluorine (i.e., at C2, C4, or C6) would significantly activate the ring towards SNAr. For instance, if the compound were nitrated at the C4 position, the resulting 1-(3-fluoro-4-nitro-5-methylphenyl)heptan-1-one would be much more susceptible to having its fluorine atom displaced by nucleophiles. nih.govbeilstein-journals.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions on the Aryl Moiety

The aryl moiety of this compound possesses a carbon-fluorine bond, which, although generally robust, can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, thus modifying the aromatic core of the molecule.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While aryl fluorides are typically less reactive than other aryl halides, successful couplings have been achieved using specialized catalysts and conditions. For instance, the reaction of fluorobenzene (B45895) with phenylboronic acid has been accomplished using heterogeneous palladium catalysts. researchgate.net The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would be expected to yield the corresponding biphenyl (B1667301) derivative. The presence of both an electron-donating methyl group and an electron-withdrawing heptanoyl group on the ring could influence the reactivity. A study on the Suzuki-Miyaura coupling of fluorinated biphenyl derivatives highlighted the use of a palladium nanoparticle-based heterogeneous catalyst for the reaction of various arylboronic acids with bromo-fluorobenzenes, indicating the feasibility of such transformations on fluorinated aromatic rings. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org The coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., BINAP) and a base (e.g., Cs₂CO₃) would likely produce the corresponding N-aryl amine. nih.govorganic-chemistry.org The choice of ligand is often critical for the success of the reaction, with various generations of catalysts developed to handle a wide range of substrates. wikipedia.org The reaction conditions, including the base and solvent, can be tailored to accommodate different functional groups. libretexts.org Interestingly, the presence of a ketone can sometimes act as an activator in Buchwald-Hartwig aminations, potentially enhancing the reaction yield. ua.edu

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.com This reaction is generally conducted under mild conditions. wikipedia.org A highly efficient palladium-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes has been developed using LiHMDS as a base, affording internal alkynes in moderate to excellent yields. acs.orgnih.gov Applying these conditions to this compound with a terminal alkyne (R-C≡CH) would be expected to yield the corresponding 1-(3-alkynyl-5-methylphenyl)heptan-1-one derivative.

Other Cross-Coupling Reactions: The aryl fluoride (B91410) moiety could potentially undergo other transition metal-catalyzed cross-coupling reactions, such as those forming carbon-phosphorus bonds. researchgate.net Furthermore, advancements in C-H functionalization could allow for direct modification of the aromatic C-H bonds, offering alternative routes to functionalized derivatives. rsc.org The use of organoindium reagents in transition metal-catalyzed cross-coupling reactions has also gained attention due to their tolerance of various functional groups. rsc.org

| Reaction Type | Potential Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | 1-(3-Aryl-5-methylphenyl)heptan-1-one |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R¹R²NH) | Pd(OAc)₂, Phosphine ligand, Base | 1-(3-(R¹R²N)-5-methylphenyl)heptan-1-one |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | 1-(3-Alkynyl-5-methylphenyl)heptan-1-one |

Transformations of the Heptyl Side Chain

The seven-carbon alkyl chain offers numerous possibilities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Chain Elongation: The carbon chain of the heptyl group can be extended through various synthetic strategies. One common approach involves reactions at the α-carbon of the ketone. For instance, deprotonation of the α-carbon with a strong base to form an enolate, followed by reaction with an alkyl halide, would result in α-alkylation. Another powerful method for chain elongation in carbonyl compounds is the Grignard reaction, which is considered a primary method for increasing carbon chain length in organic synthesis. youtube.com The Wittig reaction or Horner-Wadsworth-Emmons reaction could also be employed to convert the ketone to an alkene, which can then be further functionalized to extend the chain. The Claisen condensation, catalyzed by thiolases, is another enzymatic approach to achieve carbon chain elongation. researchgate.net

Chain Shortening: While less common, methodologies exist for shortening the alkyl chain. Oxidative cleavage of a terminal double bond, which could be introduced via elimination reactions, is one possibility. Certain microorganisms are also known to decarboxylate long-chain fatty acids, suggesting potential biochemical routes for chain shortening. nih.gov Pyrolysis of acyl lipids can lead to the formation of long-chain ketones, a process that involves both chain elongation and shortening mechanisms. sci-hub.cat

Introducing functional groups at specific positions along the heptyl chain without affecting the ketone or the aromatic ring requires regioselective methods.

α-Functionalization: The position alpha to the carbonyl group is the most readily functionalized due to the acidity of the α-protons. Halogenation, alkylation, and acylation can be achieved at this position via an enolate intermediate. researchgate.net Recent advances have also enabled the enantioselective α-functionalization of ketones with a variety of nucleophiles using metallacyclic iridium catalysts. springernature.com

Remote Functionalization: Functionalizing the more remote carbons of the heptyl chain is more challenging but can be achieved through several strategies. Free radical halogenation, for example, tends to be less selective but can provide a mixture of halogenated products along the chain. More sophisticated methods involving directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, could offer greater control. A step-economical approach for the terminal-selective functionalization of linear alkanes has been described, involving the regioconvergent cross-coupling of secondary alkyl bromides. nih.gov Additionally, proton-coupled electron transfer (PCET) has been utilized to activate ketones and aldehydes as alkyl radical equivalents for the C-H functionalization of heteroarenes, a strategy that could potentially be adapted for intramolecular functionalization. nih.govresearchgate.net

| Transformation Type | Reagents/Conditions (Example) | Potential Outcome |

|---|---|---|

| α-Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Elongation/branching at the α-position |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Conversion of ketone to alkene |

| Remote C-H Bromination | N-Bromosuccinimide, Light | Introduction of a bromine atom on the alkyl chain |

| Terminal Arylation | Regioconvergent Negishi coupling | Addition of an aryl group at the terminal carbon |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient. frontiersin.orgrsc.org Aromatic ketones are valuable substrates in many MCRs.

Biginelli Reaction: The Biginelli reaction is a classic three-component reaction involving an aldehyde, a β-ketoester (or in this case, a ketone), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com While the classical Biginelli reaction utilizes β-ketoesters, variations using ketones are known. researchgate.net The reaction of this compound, an aldehyde, and urea, typically under acidic catalysis, could potentially lead to the formation of highly substituted dihydropyrimidinone derivatives. wikipedia.org In some cases, the initial Biginelli product can undergo further reactions, such as a hetero Diels-Alder reaction, leading to even more complex five-component products. frontiersin.org

Hantzsch Pyridine (B92270) Synthesis: This multi-component reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. fiveable.meacs.orgwikipedia.orgscribd.comchemtube3d.com While the traditional Hantzsch synthesis uses β-ketoesters, the use of ketones is also possible, leading to differently substituted pyridine products. Incorporating this compound into a Hantzsch-type synthesis could yield complex pyridine derivatives.

Other Multi-Component Reactions: Aromatic ketones can participate in a variety of other MCRs. For example, the Bucherer-Bergs reaction combines a ketone, potassium cyanide, and ammonium carbonate to form hydantoins. nih.gov The Mannich reaction involves an amine, a non-enolizable aldehyde, and a carbonyl compound (like our target molecule) to form β-amino carbonyl compounds. nih.gov Furthermore, five-component reactions involving ketones have been reported for the synthesis of functionalized 1,6-naphthyridines and other complex heterocyclic systems. nih.govresearchgate.net

Therefore, it is not possible to provide a detailed article on the "Mechanistic Investigations of Reactions Involving this compound" as outlined in the request. The specific data and research findings required to populate the requested sections and subsections are absent from the current body of scientific literature.

Further research or access to proprietary databases would be necessary to uncover or generate the specific experimental and computational data needed to address the detailed points of the proposed article structure.

Spectroscopic Data Predicted

As experimental data for 1-(3-fluoro-5-methylphenyl)heptan-1-one is not widely published, the following table presents predicted spectroscopic data based on the analysis of similar structures.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons (influenced by fluorine coupling), the α-methylene protons of the heptanoyl chain, the other methylene (B1212753) protons, and the terminal methyl group. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heptanoyl chain. |

| IR Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone carbonyl stretch. C-F stretching vibrations would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₉FO (222.30 g/mol ). |

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Fluoro 5 Methylphenyl Heptan 1 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 1-(3-fluoro-5-methylphenyl)heptan-1-one, the expected molecular formula is C₁₄H₁₉FO.

The theoretical exact mass of this compound can be calculated as follows:

14 Carbon atoms (¹²C) = 14 × 12.000000 = 168.000000

19 Hydrogen atoms (¹H) = 19 × 1.007825 = 19.148675

1 Fluorine atom (¹⁹F) = 1 × 18.998403 = 18.998403

1 Oxygen atom (¹⁶O) = 1 × 15.994915 = 15.994915

Total Theoretical Exact Mass = 222.142003 u

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that closely matches this theoretical value, usually within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₄H₁₉FO

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 223.14983 |

| [M+Na]⁺ | 245.13177 |

| [M-H]⁻ | 221.13423 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, as well as the determination of their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show complex splitting patterns due to the fluorine and methyl substituents. The aliphatic heptanoyl chain would exhibit characteristic multiplets for the methylene (B1212753) groups and a triplet for the terminal methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The aromatic carbons would show splitting due to C-F coupling, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a sensitive probe for the local electronic environment of the fluorine atom. A single resonance would be expected for this compound, and its chemical shift would be indicative of the electronic effects of the methyl and heptanoyl substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| -CH₂- (α to C=O) | 2.9 - 3.1 | t |

| -CH₂- (β to C=O) | 1.6 - 1.8 | p |

| -CH₂- (γ, δ, ε) | 1.2 - 1.5 | m |

| Aromatic-CH₃ | 2.3 - 2.5 | s |

| -CH₃ (terminal) | 0.8 - 1.0 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198 - 202 |

| Aromatic C-F | 160 - 165 (d, ¹JCF) |

| Aromatic C-CH₃ | 140 - 145 |

| Aromatic C-H | 110 - 130 |

| -CH₂- (α to C=O) | 38 - 42 |

| -CH₂- (aliphatic chain) | 22 - 32 |

| Aromatic-CH₃ | 20 - 23 |

| -CH₃ (terminal) | 13 - 15 |

To unambiguously assign the complex NMR spectra, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the heptanoyl chain and potentially revealing long-range couplings between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the α-methylene protons of the heptanoyl chain and the carbonyl carbon, as well as the aromatic carbons. Similarly, the aromatic protons would show correlations to neighboring and more distant aromatic carbons, helping to definitively place the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOE correlations could be observed between the α-methylene protons and the protons on the aromatic ring, indicating their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-F and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's three-dimensional arrangement. The resulting crystal structure would reveal the planarity of the aromatic ring, the conformation of the heptanoyl chain, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. To date, no public crystallographic data for this specific compound has been reported.

Conformational Analysis using Spectroscopic Methods

The flexibility of the heptanoyl chain allows for multiple possible conformations of the molecule. Spectroscopic methods, particularly NMR, can be used to investigate the preferred conformation in solution. The magnitudes of vicinal ¹H-¹H coupling constants along the alkyl chain can provide information about the dihedral angles, according to the Karplus equation. Furthermore, as mentioned, NOESY experiments can reveal through-space proximities between different parts of the molecule, helping to build a model of the most populated conformer. Computational modeling would likely be used in conjunction with these spectroscopic data to explore the conformational landscape and identify the lowest energy structures.

Computational and Theoretical Chemistry Studies of 1 3 Fluoro 5 Methylphenyl Heptan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(3-Fluoro-5-methylphenyl)heptan-1-one, DFT calculations would be employed to determine its fundamental electronic properties.

By solving approximations of the Schrödinger equation, DFT can map the electron density distribution, which is crucial for understanding the molecule's geometry and chemical nature. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT provides a detailed picture of the molecular orbitals themselves, visualizing where electrons are most likely to be found. This allows for the identification of electron-rich and electron-poor regions, which is fundamental to predicting how the molecule will interact with other chemical species. For instance, the electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the electron-donating effect of the methyl group, would create a complex and interesting electronic landscape on the phenyl ring, which DFT calculations could precisely quantify.

Illustrative Data Table for DFT Findings: This table is a hypothetical representation of the type of data that would be generated from DFT calculations and is for illustrative purposes only.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Building upon the electronic structure information from DFT, computational modeling can be used to predict the reactivity of this compound and to map out potential reaction pathways. Reactivity descriptors, such as Fukui functions and local softness indices, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For example, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, and the aromatic ring could be susceptible to electrophilic substitution, with the fluorine and methyl groups directing the position of such attacks.

Computational modeling is also invaluable for studying reaction mechanisms. By locating the transition state structures—the highest energy points along a reaction coordinate—and calculating their energies, the activation energy for a proposed reaction can be determined. This allows for the comparison of different potential pathways. For instance, the reduction of the ketone group or substitution reactions on the aromatic ring could be modeled to understand which process is more kinetically and thermodynamically favorable. These studies provide a theoretical foundation for designing synthetic routes or understanding potential metabolic transformations of the compound.

Conformer Analysis and Energy Minimization Studies

The heptanoyl chain of this compound is flexible, meaning the molecule can exist in various three-dimensional shapes, or conformations. Conformer analysis is the process of identifying the different stable conformers and determining their relative energies. This is typically done through a systematic or stochastic search of the molecule's potential energy surface.

Each identified conformer represents a local minimum on this surface. Energy minimization calculations, often using methods like DFT or molecular mechanics, are performed to find the precise geometry and energy of these stable conformers. The results would reveal the most likely shapes the molecule adopts at a given temperature. The "global minimum" conformer, the one with the lowest energy, is usually the most populated and is often used as the representative structure for further computational studies. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties, including how they might interact with a biological target.

QSAR/QSPR Modeling (if applicable to specific chemical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. If this compound were part of a series of compounds being investigated for a specific application (e.g., as a fragrance, a pharmaceutical intermediate, or an agricultural chemical), QSAR/QSPR modeling would be highly relevant.

To build such a model, a set of similar molecules with known activities or properties would be used as a training set. For each molecule, a variety of numerical descriptors representing its constitutional, topological, geometric, and electronic features would be calculated. These descriptors for this compound would include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area, and the DFT-derived electronic properties. Statistical methods would then be used to create a mathematical equation linking these descriptors to the observed activity or property. Once validated, this model could predict the performance of new, unsynthesized compounds, thereby guiding future research and development.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Flexibility

While conformer analysis provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. An MD simulation solves Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules, generating a trajectory that shows how the molecule moves, vibrates, and changes its shape.

For this compound, an MD simulation could be used to study its conformational flexibility in detail, revealing the timescales of transitions between different conformers. Furthermore, by explicitly including solvent molecules (such as water or an organic solvent), MD simulations are an excellent tool for investigating solvent interactions. They can show how solvent molecules arrange themselves around the solute (the solvation shell) and can be used to calculate properties like the free energy of solvation. This information is vital for understanding the compound's solubility and how the solvent might influence its reactivity and conformational preferences.

Illustrative Data Table for MD Simulation Output: This table is a hypothetical representation of the type of data that could be extracted from an MD simulation and is for illustrative purposes only.

| Property | Hypothetical Result | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | 2.5 ± 0.5 Å | Indicates the stability and overall flexibility of the molecule's backbone. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | Measures the exposure of the molecule to the solvent. |

| Radial Distribution Function g(r) of water around carbonyl oxygen | Peak at 2.8 Å | Shows the specific location and ordering of water molecules, indicating hydrogen bonding. |

In-depth Analysis of this compound: Molecular Interactions and Biological Activity

A comprehensive exploration of the molecular behavior of this compound remains a subject of limited investigation in publicly available scientific literature. While the structural features of this aromatic ketone suggest potential for biological activity, detailed experimental and computational studies are not readily accessible. This article aims to provide a structured overview of the potential areas of investigation for this compound, based on established principles of medicinal chemistry and molecular pharmacology.

Exploration of Molecular Interactions and Potential Biological Activities Mechanistic Focus

The unique combination of a fluorinated and methylated phenyl ring attached to a heptanone chain in 1-(3-Fluoro-5-methylphenyl)heptan-1-one suggests several avenues for molecular interactions that could translate into biological activity. The electron-withdrawing nature of the fluorine atom, the steric and electronic effects of the methyl group, and the lipophilic character of the heptyl chain are all features that can govern its interaction with biological macromolecules.

Currently, there is a lack of specific data from in silico docking studies or in vitro binding assays for this compound. Computational modeling could predict the binding affinity of this compound to a variety of receptors. For instance, its structural resemblance to certain classes of synthetic cathinones and other psychoactive substances might suggest potential interactions with monoamine transporters or central nervous system receptors. However, without experimental validation, any such predictions remain speculative.

The potential for this compound to act as an enzyme inhibitor is an area ripe for investigation. Aromatic ketones are known to interact with various enzymes. For example, studies on other fluorinated compounds have demonstrated inhibition of enzymes such as cytochrome P450s. A hypothetical study could assess the inhibitory activity of this compound against a panel of enzymes, determining key kinetic parameters.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC₅₀ (μM) | Ki (μM) | Mechanism of Inhibition |

| Monoamine Oxidase A | Data not available | Data not available | Data not available |

| Monoamine Oxidase B | Data not available | Data not available | Data not available |

| Cytochrome P450 2D6 | Data not available | Data not available | Data not available |

| Fatty Acid Amide Hydrolase | Data not available | Data not available | Data not available |

Identifying the specific molecular targets of this compound is crucial to understanding its potential pharmacological profile. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. A comprehensive screening against a panel of receptors, ion channels, and transporters would be necessary to elucidate its primary and secondary targets.

Systematic modification of the this compound structure would be essential to establish clear structure-activity relationships (SAR). Alterations to the position and nature of the halogen substituent on the phenyl ring, modification of the alkyl chain length, and changes to the ketone group could all significantly impact biological activity.

Table 2: Potential Structural Modifications and Their Hypothesized Impact on Activity

| Modification | Rationale | Hypothesized Effect on Binding/Inhibition |

| Varying halogen at position 3 (Cl, Br) | To probe the effect of electronegativity and size. | Altered binding affinity and selectivity. |

| Shifting methyl group position | To explore steric hindrance at the binding site. | Potential increase or decrease in activity. |

| Altering alkyl chain length (C₅-C₉) | To optimize lipophilicity for target engagement. | Modulated potency and pharmacokinetic properties. |

| Reduction of the ketone to an alcohol | To investigate the importance of the carbonyl group for hydrogen bonding. | Likely significant change in binding mode and activity. |

The physicochemical properties of this compound, such as its predicted lipophilicity, suggest it may readily cross cellular membranes. Experimental validation using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) would provide quantitative data on its passive diffusion. Understanding its ability to permeate cells is a foundational step in assessing its potential to reach intracellular targets.

Table 3: Predicted Physicochemical Properties and Permeability

| Property | Predicted Value | Experimental Data |

| LogP | ~4.5 | Data not available |

| Polar Surface Area | 17.07 Ų | Data not available |

| PAMPA Permeability | High | Data not available |

Development of Analogues and Structure Activity/property Relationship Sar/spr Studies

Synthesis of Systematic Derivatives of 1-(3-Fluoro-5-methylphenyl)heptan-1-one

The synthesis of derivatives typically begins with the core structure, which can be assembled via Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with heptanoyl chloride. From this parent compound, systematic modifications can be introduced to the aromatic ring, the alkyl chain, and the ketone functionality.

The electronic and steric properties of the phenyl ring are critical determinants of molecular interactions. Modifications here can profoundly influence reactivity and biological activity.

Halogenation Pattern: The fluorine atom at the C3 position can be moved to the C2 or C4 positions to investigate the impact of positional isomerism. Furthermore, introducing other halogens (Cl, Br) in place of fluorine allows for tuning of electronic properties (electronegativity and polarizability) and lipophilicity. The synthesis of these analogs can be achieved by starting with the appropriately substituted halotoluene derivative. For instance, SAR studies on aromatic compounds have shown that changing a fluorine to a chlorine atom can alter the electronic properties of the phenyl ring, which in turn affects its interaction with biological targets.

Methyl Group Position: Shifting the methyl group from the C5 position to C2 or C4, or even removing it, can probe the steric and electronic influence of this substituent. Ortho-substituents, for example, can impose conformational restrictions on the molecule. acs.org

Additional Substitution: Introducing other electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups onto the ring can create a wide range of electronic environments. This allows for a systematic study of how electron density on the aromatic ring affects the molecule's properties. libretexts.org The synthesis of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene highlights methods for introducing strongly electron-withdrawing groups. beilstein-journals.org

Table 1: Hypothetical Aromatic Ring Derivatives and Expected Property Changes

| Modification | Starting Material | Synthetic Approach | Expected Change in Electronic Properties |

| 1-(2-Fluoro-5-methylphenyl)heptan-1-one | 1-Fluoro-4-methylbenzene | Friedel-Crafts Acylation | Altered inductive and resonance effects due to ortho-positioning. |

| 1-(3-Chloro-5-methylphenyl)heptan-1-one | 1-Chloro-3-methylbenzene | Friedel-Crafts Acylation | Increased lipophilicity; less electronegative than fluorine but different polarizability. |

| 1-(3-Fluoro-5-methoxyphenyl)heptan-1-one | 1-Fluoro-3-methoxybenzene | Friedel-Crafts Acylation | Introduction of a strong electron-donating group, increasing electron density. |

| 1-(3-Fluoro-5-nitrophenyl)heptan-1-one | 1-Fluoro-3-nitrobenzene | Friedel-Crafts Acylation | Introduction of a strong electron-withdrawing group, decreasing electron density. |

Chain Length: Synthesizing a homologous series, from shorter chains (e.g., pentyl, hexyl) to longer chains (e.g., octyl, nonyl), allows for the optimization of hydrophobic interactions. Generally, increasing the alkyl chain length decreases solubility in water. ncert.nic.in These analogues are typically synthesized by using the corresponding acyl chloride (e.g., pentanoyl chloride, octanoyl chloride) in the Friedel-Crafts acylation step.

Branching: Introducing branching into the alkyl chain (e.g., using 2-methylhexanoyl chloride to produce 1-(3-fluoro-5-methylphenyl)-2-methylhexan-1-one) can explore the impact of steric bulk. Branched chains can disrupt binding pockets or alter metabolic stability compared to their straight-chain counterparts. nih.gov

Unsaturation: The introduction of double or triple bonds into the alkyl chain can create geometric constraints and introduce reactive sites.

The ketone group is a polar, electron-withdrawing feature that can participate in hydrogen bonding as an acceptor. Its modification is a key strategy for altering the molecule's properties.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol (1-(3-fluoro-5-methylphenyl)heptan-1-ol) using reducing agents like sodium borohydride. This introduces a hydrogen bond donor and a chiral center, which can lead to stereospecific biological interactions.

Conversion to Oximes and Hydrazones: Reaction with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively. thermofisher.com These modifications alter the geometry and electronic nature of the original carbonyl group.

Deoxygenation: The carbonyl group can be completely removed (reduced to a methylene (B1212753) group, CH₂) to yield 1-(3-fluoro-5-methylphenyl)heptane. This is often accomplished via methods like the Wolff-Kishner or Clemmensen reduction, or through catalytic hydrogenation over a palladium catalyst for aryl alkyl ketones. libretexts.org This transformation removes the polar carbonyl group, significantly increasing lipophilicity and removing a key interaction point.

Elucidation of Structure-Reactivity Relationships

The structural changes described above directly impact the chemical reactivity of the molecule.

Ketone Reactivity: The electrophilicity of the carbonyl carbon is modulated by the substituents on the aromatic ring. Electron-withdrawing groups (like nitro) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (like methoxy) decrease its reactivity. ncert.nic.inlearncbse.in Aldehydes are generally more reactive than ketones due to both electronic and steric factors. ncert.nic.inyoutube.com

Acidity of α-Hydrogens: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a base to form an enolate. The stability of this enolate, and thus the acidity of the α-hydrogens, is influenced by the aromatic ring's substituents. Electron-withdrawing groups stabilize the enolate, increasing the acidity. ncert.nic.in

Structure-Biological Activity Relationships (Focus on fundamental mechanistic changes)

By correlating the structural modifications of analogues with their effects in biological assays, a SAR can be established. This relationship provides insights into the fundamental mechanisms of action.

Receptor/Enzyme Interaction: The aromatic ring often engages in specific interactions like π-π stacking or hydrophobic interactions within a biological target. Varying the ring's electronic properties through different substituents can modulate the strength of these interactions. acs.org For example, a fluorine atom may engage in favorable interactions with specific residues in a protein binding pocket.

Influence of Lipophilicity: Altering the alkyl chain length or removing the polar ketone group directly modifies the molecule's lipophilicity (logP value). This property is crucial for membrane permeability and transport to the site of action. A systematic increase in chain length often correlates with a change in activity, up to a certain point where a "cut-off" effect is observed.

Steric Effects: The position of the methyl group or the introduction of branched alkyl chains can probe the steric constraints of a binding site. A drop in activity with a bulkier analogue suggests a sterically confined pocket. Studies on related compounds have shown that even small changes, like the introduction of an ortho-methyl group, can significantly impact activity. acs.org

Structure-Spectroscopic Property Relationships

Structural modifications result in predictable changes in the spectroscopic signatures of the molecule, aiding in characterization and analysis.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

The chemical shifts of the aromatic protons and carbons are highly sensitive to the nature and position of substituents. Electron-withdrawing groups typically shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift.

The ¹⁹F NMR signal is particularly informative, as its chemical shift is highly dependent on the electronic environment of the aromatic ring.

In the ¹³C NMR spectrum, the carbonyl carbon signal is characteristic and its chemical shift provides information about the electronic nature of its environment. For example, aryl vinyl ketones show carbonyl carbon peaks in the range of 189–196 ppm. nih.gov

Infrared (IR) Spectroscopy: The C=O stretching frequency of the ketone is a prominent peak, typically found around 1685 cm⁻¹. The exact position of this peak is influenced by the electronic effects of the aromatic substituents. Conjugation and electron-withdrawing groups tend to lower the stretching frequency.

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry is highly dependent on the structure. The alkyl chain often undergoes characteristic fragmentation, while the substituted aromatic ring provides a stable fragment ion, allowing for the identification of the core structure and its modifications.

Potential Non Biological and Materials Science Applications of 1 3 Fluoro 5 Methylphenyl Heptan 1 One and Its Derivatives

Catalytic Applications (e.g., as a ligand component, reagent)

There is currently no available research demonstrating the use of 1-(3-Fluoro-5-methylphenyl)heptan-1-one in catalytic applications. In theory, the ketone's oxygen atom could act as a coordinating site for metal centers, potentially allowing it or its derivatives to serve as ligands in catalysis. However, without experimental data, this remains a hypothetical proposition.

Application in Organic Electronics or Optoelectronic Materials

No studies have been found that investigate the application of this compound in organic electronics or optoelectronics. The presence of a fluorinated phenyl group might influence the electronic properties of materials, a feature explored in other fluorinated aromatic compounds, but its specific utility in this context has not been reported.

Role as a Synthetic Intermediate for Complex Molecules

While this compound is available from chemical suppliers, suggesting its potential use in synthesis, there are no published examples of its use as an intermediate in the preparation of more complex molecules. bldpharm.com Its ketone functionality could, in principle, be modified through various organic reactions to build more elaborate structures.

Exploration in Polymer Science (e.g., monomer for specialized polymers)

There is no evidence in the current scientific literature of this compound being used as a monomer or in any other capacity within polymer science.

Utilization in Analytical Chemistry Method Development

No literature has been found describing the use of this compound in the development of analytical chemistry methods. While it could potentially be used as a standard in certain analytical techniques, no such applications have been documented.

Future Directions and Research Opportunities for 1 3 Fluoro 5 Methylphenyl Heptan 1 One

Unexplored Synthetic Routes and Novel Transformations

The synthesis of aromatic ketones is a well-established field, yet there remains substantial room for innovation, particularly in the development of more efficient, sustainable, and versatile methods. For 1-(3-Fluoro-5-methylphenyl)heptan-1-one, future synthetic research could move beyond traditional Friedel-Crafts acylation or Grignard-type reactions.

Photocatalysis and Radical-Mediated Pathways: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. nih.gov Future research could explore the direct deoxygenative coupling of 3-fluoro-5-methylbenzoic acid with suitable alkene precursors. nih.govnih.gov This approach avoids harsh reagents and offers a more sustainable route. nih.gov Additionally, photocatalytic methods could be employed for novel transformations of the ketone itself, such as deoxygenation to the corresponding alkyl arene using green hydrogen donors like alcohols. rsc.org Radical-mediated pathways, initiated by light, could also enable late-stage functionalization of the heptanoyl chain or the aromatic ring, creating a diverse library of derivatives. acs.org

Novel Catalytic Systems: The exploration of new catalytic systems could unlock unprecedented transformations. For instance, researchers have recently developed a one-pot method to convert aromatic ketones into versatile aromatic esters via a sequential Claisen and retro-Claisen reaction. azom.comwaseda.jpsciencedaily.com Applying such a strategy to this compound could open pathways to a wide array of new compounds by reacting the resulting ester with various nucleophiles like amines, thiols, and phenols. azom.com

| Potential Synthetic Strategy | Key Advantages | Relevant Research Area |

| Photocatalytic Deoxygenative Coupling | Mild conditions, sustainable, avoids harsh reagents. | Green Chemistry, Photocatalysis |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Flow Chemistry, Process Chemistry |

| One-Pot Esterification/Nucleophilic Substitution | High versatility, access to diverse derivatives. azom.com | Catalysis, Synthetic Methodology |

Advanced Mechanistic Studies and Computational Refinements

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, detailed mechanistic studies, augmented by computational chemistry, can provide invaluable insights.

Grignard Reaction and Related Mechanisms: The synthesis of this ketone likely involves a Grignard-type reaction with a substituted benzonitrile (B105546) or a related electrophile. The mechanism of Grignard reactions is notoriously complex, involving multiple organomagnesium species and competing pathways. acs.orgmasterorganicchemistry.com Future research could employ advanced spectroscopic techniques and quantum-chemical calculations to unravel the precise mechanism for this specific substrate. acs.org Understanding the factors that control selectivity, such as the role of solvent and additives, could lead to significant improvements in yield and purity. researchgate.netnih.gov

Computational Modeling of Conformation and Reactivity: The presence of the fluorine and methyl groups on the phenyl ring influences the molecule's electronic properties and spatial conformation. numberanalytics.comacs.org Computational studies, such as Density Functional Theory (DFT), can be used to model the preferred conformations of this compound and its reaction intermediates. acs.org This can help predict its reactivity and guide the design of new transformations. For example, understanding the impact of the spatial torsion angle of the aromatic ketone on the electron cloud density around the carbonyl group can inform the design of derivatives with enhanced properties for materials science applications. acs.org

Discovery of Novel Molecular Interactions and Applications

The unique structural features of this compound—specifically the fluorinated aromatic ring—suggest a range of potential molecular interactions and applications that are yet to be explored.

Fluorine-Mediated Non-Covalent Interactions: The fluorine atom can participate in a variety of non-covalent interactions, including dipole-dipole, ion-quadrupole, and weak hydrogen bonds, which can influence how the molecule binds to biological targets or assembles in materials. nih.gov Selective aromatic fluorination can increase the binding affinity of a molecule to a macromolecular recognition site. nih.gov Research could focus on exploring these interactions, for instance, by co-crystallizing the compound with model proteins or studying its behavior in different solvent systems. The influence of fluorine on aromatic π-π stacking interactions is another area ripe for investigation, as fluorinated phenyl rings can interact differently with other aromatic systems compared to their non-fluorinated counterparts. rsc.org

Potential Biological Activity: Many biologically active compounds contain aromatic ketone motifs. The introduction of an oxime group, for example, has been shown to enhance the biological activity of ketone compounds in some steroidal systems. mdpi.com Future research could involve synthesizing derivatives, such as the corresponding oxime or α-amino ketone, and screening them for various biological activities. acs.org Peptidyl fluoromethyl ketones, for instance, are known to be potent inhibitors of certain proteases, suggesting that derivatives of this compound could be of interest in medicinal chemistry. nih.gov

Materials Science Applications: Perfluorinated aromatic compounds are widely used in materials science due to their high electron affinity and unique intermolecular interactions. researchgate.net While not perfluorinated, the single fluorine atom in this compound can still significantly alter its electronic properties. numberanalytics.comacs.org This could make it or its derivatives interesting candidates for applications in organic electronics or as components of advanced polymers like polycarbonates. researchgate.netwikipedia.org For example, aromatic ketones are being investigated as passivators to enhance the efficiency and stability of perovskite solar cells. acs.org

Development of High-Throughput Screening Methodologies for Derivatives